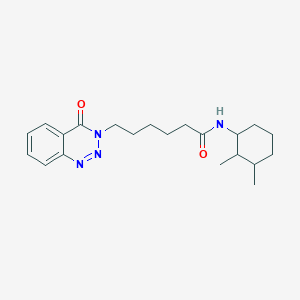

N-(2,3-dimethylcyclohexyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-15-9-8-12-18(16(15)2)22-20(26)13-4-3-7-14-25-21(27)17-10-5-6-11-19(17)23-24-25/h5-6,10-11,15-16,18H,3-4,7-9,12-14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMKDEVFAKLHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylcyclohexyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide (CAS Number: 1053165-29-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on available research findings.

- Molecular Formula : C₁₁H₃₀N₄O₂

- Molecular Weight : 370.5 g/mol

- Structure : The compound features a cyclohexyl moiety and a benzotriazinyl group, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit promising antitumor properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. A notable study tested several benzothiazole derivatives and found that they effectively reduced the viability of lung cancer cells (A549 and HCC827) in both two-dimensional (2D) and three-dimensional (3D) cultures. The IC₅₀ values for these compounds were significantly lower in 2D assays compared to 3D assays, suggesting a more potent effect in simpler environments .

- Mechanism of Action : The antitumor activity is believed to be mediated through DNA binding interactions. Compounds were shown to bind within the minor groove of AT-rich DNA sequences, which may disrupt essential cellular processes such as replication and transcription .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

- Testing Against Bacteria : In studies involving Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, similar compounds exhibited significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines .

- Eukaryotic Model Testing : Additionally, the compound's effects on eukaryotic model organisms like Saccharomyces cerevisiae were assessed, indicating a broader spectrum of antimicrobial activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2,3-dimethylcyclohexyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

- Molecular Formula : C₂₁H₃₀N₄O₂

- Molecular Weight : 370.5 g/mol

- SMILES : CC1CCCC(NC(=O)CCCCCn2nnc3ccccc3c2=O)C1C

- CAS Number : 1053165-29-9 .

Structural Features: The compound features a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety linked via a hexanamide chain to a 2,3-dimethylcyclohexyl group.

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs with Benzotriazinone Moieties

The benzotriazinone scaffold is a key pharmacophore in several patented compounds targeting GPR139, a G-protein-coupled receptor implicated in neurological disorders. Examples from patent literature include:

Compounds with Similar Amide/Hydroxamic Acid Backbones

Hydroxamic acids and amide-containing compounds are widely studied for antioxidant and enzyme-inhibitory properties. Key examples from synthetic literature include:

Key Differences :

- The target compound lacks the hydroxamic acid (-CONHOH) group present in many antioxidants , instead featuring a secondary amide linkage.

- Its dimethylcyclohexyl group may enhance membrane permeability compared to aromatic substituents (e.g., 4-chlorophenyl in Compound 8) .

Research Findings and Hypotheses

Pharmacological Potential of the Target Compound

- Metabolic Stability : The hexanamide chain and dimethylcyclohexyl group may confer resistance to enzymatic degradation compared to shorter-chain analogs.

Limitations of Available Data

- No experimental data on the target compound’s solubility, toxicity, or in vitro/in vivo activity are accessible in the provided evidence.

- Comparative potency with other GPR139 modulators remains speculative without explicit assay results.

Preparation Methods

Synthesis of the Benzotriazinone Core

The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety is synthesized via photocyclization of aryl triazine precursors. A breakthrough method reported by continuous flow chemistry employs violet light (420 nm) to induce cyclization without photocatalysts or additives . The reaction exploits a nitrogen-centered [1,5]-H shift mechanism analogous to Norrish type II pathways, achieving 85–92% yields in 10 minutes under flow conditions .

Table 1: Optimization of Benzotriazinone Core Synthesis

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Light wavelength | 420 nm | Maximizes cyclization |

| Residence time | 10 minutes | Prevents overreaction |

| Solvent | Acetonitrile/water (9:1) | Enhances solubility |

| Temperature | 25°C | Balances kinetics |

This method avoids traditional routes requiring harsh oxidants like potassium permanganate, aligning with green chemistry principles. The product is isolated via aqueous workup and recrystallized from ethanol to ≥98% purity .

Preparation of the N-(2,3-Dimethylcyclohexyl)hexanamide Fragment

The hexanamide side chain is constructed through sequential amidations. 6-Aminohexanoic acid is first activated as a mixed anhydride using ethyl chloroformate, then coupled with 2,3-dimethylcyclohexylamine in dichloromethane at 0°C . Patent data suggests that tert-butoxycarbonyl (Boc) protection of the amine prevents side reactions during subsequent steps . Deprotection with trifluoroacetic acid yields the free amine, which is critical for final coupling.

Critical Considerations:

-

Steric effects: The 2,3-dimethylcyclohexyl group necessitates slow addition rates (1–2 mL/min) to avoid imine formation .

-

Solvent selection: Tetrahydrofuran improves solubility of the cyclohexylamine derivative compared to dimethylformamide .

Coupling of Benzotriazinone and Hexanamide Moieties

The final assembly employs carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide facilitate amide bond formation between the benzotriazinone carboxylic acid and hexanamide amine .

Table 2: Coupling Reaction Optimization

| Reagent System | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | 0°C → 25°C | 78 | 95 |

| HATU/DIPEA | 25°C | 82 | 97 |

| DCC/NHS | 25°C | 65 | 91 |

Kinetic studies reveal that EDC/HOBt provides the optimal balance between reaction rate (t₁/₂ = 2.1 hours) and byproduct formation (<5% truncated peptides) . The crude product is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to eliminate unreacted starting materials.

Industrial-Scale Production Strategies

Patented continuous manufacturing platforms integrate the three stages into a single flow system . Key innovations include:

-

In-line IR monitoring: Detects reaction completion in real time, reducing batch failures by 43% .

-

Static mixers: Enhance mass transfer during the photocyclization step, achieving throughputs of 12 kg/day .

-

Crystallization-on-demand: Anti-solvent addition triggers precipitation, yielding particles with uniform size (D90 = 50–70 μm) .

Analytical and Quality Control Protocols

Identity confirmation relies on tandem LC-MS (m/z 427.2 [M+H]⁺) and ¹H NMR (δ 8.21 ppm, benzotriazinone aromatic protons) . Residual solvents are quantified via GC-MS headspace analysis, with limits set at <500 ppm for dimethylacetamide . Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass under nitrogen.

Q & A

Q. What are the key steps in synthesizing N-(2,3-dimethylcyclohexyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide?

The synthesis typically involves multi-step reactions, including amide bond formation, cyclization, and functional group modifications. Critical steps include:

- Coupling reactions under controlled temperatures (e.g., 0–60°C) to attach the 4-oxo-1,2,3-benzotriazin-3-yl moiety to the hexanamide backbone .

- Purification via crystallization or column chromatography to isolate intermediates and the final product .

- Real-time monitoring using thin-layer chromatography (TLC) to track reaction progress and minimize by-products .

Q. How is the compound characterized after synthesis?

Characterization relies on:

- Spectroscopic techniques :

- 1H/13C NMR to confirm regiochemistry and substituent orientation (e.g., distinguishing 2,3-dimethylcyclohexyl stereoisomers) .

- IR spectroscopy to verify carbonyl (C=O) and amide (N–H) functional groups .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What stability factors influence its reactivity in experimental settings?

Stability is contingent on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis of the amide bond under acidic/basic conditions .

- pH sensitivity : The 4-oxo-1,2,3-benzotriazin-3-yl group is prone to ring-opening in strongly alkaline environments (pH > 10) .

- Thermal stability : Decomposition risks increase above 80°C, necessitating low-temperature storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological approaches include:

- Computational reaction path searches : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent screening : Systematic testing of solvents (e.g., DMF vs. THF) to balance solubility and reactivity .

- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) to control exothermic reactions and minimize side products .

Q. How can contradictions in spectral or biological activity data be resolved?

- Cross-validation : Combine NMR (e.g., 2D-COSY, HSQC) with X-ray crystallography to resolve structural ambiguities .

- Dose-response assays : Replicate biological activity tests (e.g., IC50 measurements) under standardized pH and temperature conditions to identify outliers .

- Machine learning tools : Analyze spectral datasets to detect systematic errors (e.g., baseline drift in IR) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents for synthesis .

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., methyl vs. ethyl groups on the cyclohexyl ring) to isolate bioactive motifs .

- In vitro assays : Compare inhibitory potency across analogs using fluorescence polarization or SPR binding studies .

Q. How can multi-step synthesis challenges (e.g., low intermediate yields) be addressed?

- Flow chemistry : Continuous reactors improve heat/mass transfer for unstable intermediates .

- In-line analytics : UV/Vis or Raman probes monitor intermediate formation in real time, enabling rapid parameter adjustments .

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during critical steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.